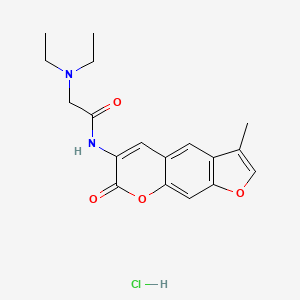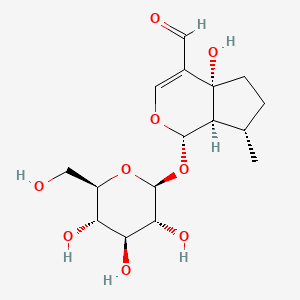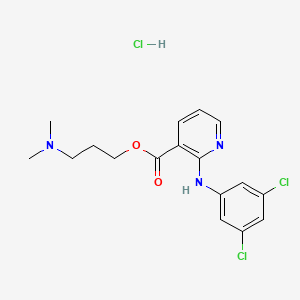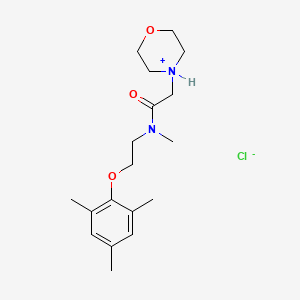
3-Diethylaminoacetylamido-4'-methylpsoralen hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride is a synthetic compound that belongs to the class of psoralens Psoralens are naturally occurring compounds found in plants and are known for their ability to intercalate into DNA and form cross-links upon exposure to ultraviolet (UV) light
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Amidation: Formation of the amide bond between the acylated psoralen and the amino group.
Methylation: Introduction of the methyl group at the 4’ position of the psoralen ring.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the psoralen core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the psoralen core.
Wissenschaftliche Forschungsanwendungen
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride has several scientific research applications, including:
Chemistry: Used as a photoreactive agent in studies involving DNA intercalation and cross-linking.
Biology: Employed in photochemotherapy for the treatment of skin disorders such as psoriasis and vitiligo.
Medicine: Investigated for its potential in targeted drug delivery and photodynamic therapy.
Industry: Utilized in the development of UV-protective coatings and materials.
Wirkmechanismus
The mechanism of action of 3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride involves its ability to intercalate into DNA and form covalent cross-links upon exposure to UV light. This cross-linking can inhibit DNA replication and transcription, leading to cell death or growth inhibition. The compound primarily targets DNA and can affect various molecular pathways involved in cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5’,8-Trimethylpsoralen (TMP): Another psoralen derivative used in photochemotherapy.
8-Methoxypsoralen (8-MOP): Commonly used in the treatment of skin disorders.
5-Methoxypsoralen (5-MOP): Known for its photoreactive properties.
Uniqueness
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride is unique due to its specific chemical structure, which imparts distinct photoreactive properties and potential therapeutic applications. Its diethylaminoacetylamido group enhances its ability to intercalate into DNA, making it a valuable tool in photochemotherapy and other research fields.
Eigenschaften
CAS-Nummer |
79418-49-8 |
|---|---|
Molekularformel |
C18H21ClN2O4 |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
2-(diethylamino)-N-(3-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H20N2O4.ClH/c1-4-20(5-2)9-17(21)19-14-7-12-6-13-11(3)10-23-16(13)8-15(12)24-18(14)22;/h6-8,10H,4-5,9H2,1-3H3,(H,19,21);1H |
InChI-Schlüssel |
HYMJXGVBMTYAFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=CC2=CC3=C(C=C2OC1=O)OC=C3C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)




![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)


![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)




